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Compound of Interest

Compound Name: vU0467154

Cat. No.: B15619928

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic
acetylcholine receptor (MAChR).[1][2][3] As a key member of the G-protein coupled receptor
(GPCR) family, the M4 receptor is a critical therapeutic target for neuropsychiatric disorders,
particularly schizophrenia.[4] Activation of M4 receptors has been shown to alleviate positive
and cognitive symptoms associated with the disease.[4] VU0467154 represents a significant
advancement over earlier M4 PAMs, offering enhanced in vitro potency and improved
pharmacokinetic properties that enable extensive in vivo characterization.[5] This document
provides a comprehensive technical overview of VU0467154, summarizing its pharmacological
data, detailing key experimental protocols, and visualizing its mechanism and experimental
workflows.
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Parameter Value

5-Amino-3,4-dimethyl-N-[[4-
IUPAC Name [(trifluoromethyl)sulfonyl]phenyllmethyl]thieno[2,
3-c]pyridazine-6-carboxamide

CAS Number 1451993-15-9[1]
Molecular Formula C17H15F3N403S2[1][6]
Molecular Weight 444.45 g/mol [1][6]
Appearance Yellow solid powder[1]
Solubility Soluble in DMSOJ[1]

Mechanism of Action

VU0467154 functions as a positive allosteric modulator, binding to a site on the M4 receptor
that is topographically distinct from the orthosteric site where the endogenous agonist,
acetylcholine (ACh), binds.[1] This binding does not activate the receptor directly but instead
enhances the receptor's sensitivity and/or signaling efficiency in response to ACh.[1] This
potentiation of endogenous cholinergic signaling allows for a more nuanced modulation of
neural circuits compared to direct agonists, potentially reducing the risk of side effects.[1] The
activation of M4, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, which
decreases intracellular cAMP levels, and modulates other downstream pathways, such as
ERKZ1/2 phosphorylation.[4]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medkoo.com/products/11959
https://www.medkoo.com/products/11959
https://www.stressmarq.com/products/small-molecules/inhibitor/vu0467154-sih-184/
https://www.medkoo.com/products/11959
https://www.stressmarq.com/products/small-molecules/inhibitor/vu0467154-sih-184/
https://www.medkoo.com/products/11959
https://www.medkoo.com/products/11959
https://www.benchchem.com/product/b15619928?utm_src=pdf-body
https://www.medkoo.com/products/11959
https://www.medkoo.com/products/11959
https://www.medkoo.com/products/11959
http://www.pa2online.org/abstracts/vol19issue1abst039p.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Acetylcholine (ACh)

(Orthosteric Agonist)

VU0467154
(Positive Allosteric Modulator)

Binds & Potentiates

Binds
Cell Membrang
M4 Receptor
ATP Gi Protein

Inhibits

Adenylyl
Cyclase

Modulates

ERK1/2
Phosphorylation

Converts

y

CAMP

Click to download full resolution via product page

M4 receptor signaling pathway modulated by VU0467154.

Quantitative Pharmacology Data
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In Vitro Potency and Efficacy

VU0467154 robustly potentiates the response of the M4 receptor to acetylcholine across
multiple species, with notable potency at the rat receptor. It is highly selective, showing no
activity at other muscarinic receptor subtypes (M1, M2, M3, M5).[2][5]

Assay Type Species | Receptor  Parameter Value
Calcium Mobilization Rat M4 PECso 7.75 £ 0.06
ECso 17.7 nM[5]

% Emax of ACh 68%][5]

Human M4 pPECso 6.20 + 0.06[5]

ECso 627 nM[5]

% Emax of ACh 55%(5]

Cynomolgus Monkey

Ma PECso 6.00 + 0.09[5]

ECso 1000 nM[5]

% Emax of ACh 57%[5]

Rat/Human M1, M2,

M3, M5 PECso No response

Radioligand Binding Rat M4 log Ka (Affinity) -5.98
Ka 1.0 pM[5]

log B (Cooperativity) 0.91

ap 8.17[5]

Pharmacokinetic Properties

Pharmacokinetic studies in rodents reveal that VU0467154 has suitable properties for in vivo
research, including central nervous system penetration. Repeated dosing does not appear to
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cause pharmacokinetic tolerance, with plasma and brain concentrations remaining comparable
to those after a single acute dose.[7]

) Total Total Unboun Brain/PI
Time . . Unboun
] Dose & Plasma Brain d Brain asma
Species Post- . d Kp
Route Conc. Conc. Conc. Ratio
Dose (Kp,uu)
(ng/imL)  (nglg) (nM) (Kp)
1 mg/kg
Mouse IP (14 25h 114 + 19 158 + 26 5.0+£0.8 1.4 0.9
days)
3 mg/k
9 569 + 18.1 +
Mouse IP (14 25h 316 + 47 1.8 1.1
129 4.1
days)
10 mg/kg
1205 + 2440 + 775 +
Mouse IP (14 25h 2.0 1.3
153 320 10.2
days)
Data
derived
from
Bubser et
al., 2014
and
Gould et
al., 2017.
[7]

In Vivo Efficacy

VU0467154 has demonstrated significant efficacy in preclinical rodent models relevant to
schizophrenia and other neuropsychiatric disorders. Its effects are mediated specifically
through the M4 receptor, as they are absent in M4 knockout (KO) mice.[5][8]

» Antipsychotic-like Activity: VU0467154 produces a robust, dose-dependent reversal of
hyperlocomotion induced by the NMDA receptor antagonist MK-801 and by amphetamine.[2]
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[51°]

o Cognitive Enhancement: The compound enhances the acquisition of both contextual and
cue-mediated fear conditioning when administered alone.[5][8] It also reverses MK-801-
induced deficits in associative learning and memory.[5]

o Therapeutic Potential in Other Disorders: Studies have shown VU0467154 can reduce tic-
like behaviors in murine models of Tourette syndrome and rescue certain behavioral and
respiratory phenotypes in a mouse model of Rett syndrome (Mecp2+/-).[1][10]

Key Experimental Protocols

The characterization of VU0467154 involves a series of standard and specialized assays to
determine its potency, selectivity, and functional effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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